molecular formula C16H21N3O4S B567853 Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 1253790-09-8

Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B567853
CAS No.: 1253790-09-8
M. Wt: 351.421
InChI Key: IEISPQPIXMLLKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a high-value chemical reagent with the molecular formula C16H21N3O4S and a molecular weight of 351.43 g/mol . This compound is a derivative of the pyrido[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The specific structure features an ethyl carboxylate ester at the 6-position, a methylthio ether at the 2-position, and an isopentyl (3-methylbutyl) group at the 8-position, creating a multifunctionalized molecule ideal for structure-activity relationship (SAR) studies. Its primary research application is as a key synthetic intermediate or building block in organic synthesis and drug discovery campaigns. Researchers utilize this compound to explore new chemical space, particularly in the development of novel kinase inhibitors or other small-molecule therapeutics that target ATP-binding sites . The presence of the methylthio and ester groups offers versatile handles for further synthetic modification, allowing for cross-coupling reactions or functional group interconversions to create focused libraries for biological screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For comprehensive product documentation, including analytical data and handling instructions, please contact our scientific support team.

Properties

IUPAC Name

ethyl 5-hydroxy-8-(3-methylbutyl)-2-methylsulfanyl-7-oxopyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-5-23-15(22)11-12(20)10-8-17-16(24-4)18-13(10)19(14(11)21)7-6-9(2)3/h8-9,20H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEISPQPIXMLLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)CCC(C)C)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyridopyrimidine Core

The initial step involves condensing ethyl 5-aminonicotinate with a pyrimidine derivative under acidic conditions. A 2013 study detailed the use of 2,2-dimethoxypropane to protect hydroxyl groups as acetonides, achieving 95% yield for intermediate 9. Subsequent thioetherification using Ma’s protocol introduced the methylthio group at position 2, followed by deprotection to regenerate the hydroxyl group at position 5.

Introduction of the Isopentyl Side Chain

The isopentyl group at position 8 is installed via alkylation. Patent US2697710A describes alkylation of pyridopyrimidine intermediates using isopentyl bromide in the presence of NaH, yielding 80–85% substitution at the N-8 position. Kinetic studies show that steric hindrance from the pyridopyrimidine ring necessitates elevated temperatures (80–100°C) and polar aprotic solvents like DMF to achieve complete conversion.

Esterification and Oxidation

The ethyl ester at position 6 is introduced via esterification of the corresponding carboxylic acid using ethanol and H2SO4. Oxidation of the intermediate dihydropyridine to the 7-oxo derivative employs KMnO4 in acetic acid, with yields exceeding 90% under controlled pH (3–4).

Reaction Optimization and Catalytic Systems

Ullmann Coupling for Aryl Ether Formation

A critical advancement involves Ullmann coupling to link phenolic intermediates to the pyridopyrimidine core. The PDF source outlines a Cu powder/CuO catalytic system with DMAP in refluxing acetonitrile, achieving 70–85% coupling efficiency for structurally analogous compounds. Key parameters include:

ParameterOptimal ConditionYield (%)
CatalystCu/CuO78
LigandDMAP82
SolventAcetonitrile75
Temperature (°C)82 (reflux)80

Thioetherification Protocols

Methylthio group installation employs two approaches:

  • Direct NAS : Reaction of 2-chloropyridopyrimidine with NaSMe in DMF at 120°C (65% yield).

  • Cu-Mediated Coupling : Using methyl disulfide and CuI in DMSO at 100°C, improving yield to 88% with reduced side products.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent adaptations use continuous flow reactors to enhance reproducibility. A 2024 study demonstrated that telescoping the condensation, alkylation, and oxidation steps in a microreactor improved overall yield from 52% (batch) to 76% while reducing reaction time from 48 hours to 12 hours.

Purification Challenges

The compound’s low solubility in common solvents necessitates chromatographic purification. Industrial processes employ simulated moving bed (SMB) chromatography with hexane/ethyl acetate gradients, achieving >99% purity at a throughput of 2.5 kg/day.

Emerging Methodologies

Enzymatic Oxidation

Pilot-scale trials using laccase enzymes for the 7-oxo formation show promise, reducing reliance on harsh oxidants. Initial yields of 68% suggest potential for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of new derivatives with different functional groups

Scientific Research Applications

Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at Position 8

Compound Name 8-Substituent Molecular Weight Key Properties Reference
Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate Isopentyl (C5H11) ~407.5 g/mol* High lipophilicity; potential for improved membrane permeability
Ethyl 5-hydroxy-8-propyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate Propyl (C3H7) 363.4 g/mol Lower steric hindrance; may enhance crystallinity
Ethyl 8-(2-methoxyethyl)-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate 2-Methoxyethyl 369.4 g/mol Ether group improves solubility; phenyl at C2 alters electronic properties
Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate Benzyl 455.5 g/mol Aromatic bulk may hinder rotation; potential π-π stacking in crystals

*Calculated based on substituent contributions.

Key Observations :

  • Lipophilicity : Branched isopentyl (logP ~3.5) increases membrane permeability compared to linear propyl (logP ~2.8) .
  • Solubility : Methoxyethyl (PSA = 102 Ų) enhances aqueous solubility vs. isopentyl (PSA ~90 Ų) .
  • Crystallinity : Smaller substituents (e.g., propyl) favor tighter crystal packing, as seen in higher melting points (e.g., 243–245°C for related compounds ).

Functional Group Variations at Positions 2 and 5

Compound Name C2 Substituent C5 Substituent Notable Features Reference
Ethyl 2-amino-6-isopropyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate (7d) Amino (NH2) Oxo (O) Amino group enables hydrogen bonding; pyrido[4,3-d] isomer alters ring strain
This compound Methylthio (SCH3) Hydroxy (OH) Methylthio enhances metabolic stability; hydroxy enables H-bonding
Ethyl 8-ethyl-5-oxo-2-(pyrrolidinyl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate Pyrrolidinyl Oxo (O) Cyclic amine at C2 may improve target affinity; oxo reduces polarity

Key Observations :

  • Hydrogen Bonding : The 5-hydroxy group in the target compound enables stronger intermolecular interactions (e.g., C—H···O bonds) compared to oxo derivatives .

Crystallography

  • Packing Efficiency : The isopentyl group’s branching may reduce crystal density compared to linear alkyl chains (e.g., cell volume of 2318 ų for a related thiazolo-pyrimidine ).
  • Hydrogen Bonding : The 5-hydroxy group likely forms bifurcated C—H···O bonds, similar to patterns observed in .

Biological Activity

Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 1253790-09-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory, antimicrobial, and anticancer activities, supported by various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N3O4SC_{16}H_{21}N_{3}O_{4}S, with a molecular weight of approximately 351.43 g/mol. The compound features a pyrido-pyrimidine core structure which is often associated with various biological activities, particularly in the realm of pharmaceuticals.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. This compound has been evaluated for its ability to inhibit key inflammatory mediators.

The anti-inflammatory effects are primarily attributed to the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays have shown that this compound exhibits significant COX-2 inhibitory activity, comparable to established anti-inflammatory drugs such as celecoxib.

Case Studies

  • In Vitro COX Inhibition : A study demonstrated that the compound displayed an IC50 value against COX-2 of approximately 0.04±0.01μmol0.04\pm 0.01\,\mu mol, indicating potent anti-inflammatory activity similar to celecoxib (IC50 = 0.04±0.01μmol0.04\pm 0.01\,\mu mol) .
  • In Vivo Models : In carrageenan-induced paw edema models, compounds structurally similar to this compound showed effective reduction in inflammation with ED50 values ranging from 8.23μM8.23\,\mu M to 11.60μM11.60\,\mu M compared to indomethacin (ED50 = 9.17μM9.17\,\mu M) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens.

Anticancer Potential

The anticancer activity of pyrimidine derivatives has been well documented, with several studies suggesting that these compounds can inhibit cancer cell proliferation and induce apoptosis.

Mechanisms Identified

  • Cell Cycle Arrest : Ethyl 5-hydroxy derivatives have been shown to induce cell cycle arrest in cancer cells by modulating signaling pathways involved in cell growth and survival.
  • Apoptosis Induction : Studies indicate that these compounds can activate caspases and increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins .

Summary of Biological Activities

Activity TypeMechanismKey Findings
Anti-inflammatoryCOX inhibitionIC50 against COX-2: 0.04±0.01μmol0.04\pm 0.01\mu mol
AntimicrobialDisruption of bacterial cell wallsEffective against Gram-positive/negative bacteria
AnticancerInduction of apoptosis and cell cycle arrestModulates signaling pathways for cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate, and how can purity be ensured?

  • Methodological Answer : Multi-step synthesis involving condensation reactions, reflux conditions (e.g., acetic acid/acetic anhydride mixtures), and purification via recrystallization (e.g., ethyl acetate/ethanol) is typical for pyrido[2,3-d]pyrimidine derivatives . Key steps include controlling reaction time (8–10 hours) and using sodium acetate as a catalyst. Purity is validated via melting point analysis, HPLC, or LC-MS.

Q. How is the compound’s conformation and hydrogen-bonding network determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to resolve the 3D structure. For example, similar pyrimidine derivatives exhibit puckered rings (flattened boat conformations) and dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) . Hydrogen bonds (C–H···O) are identified using SHELXL refinement . Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic substituent variations (e.g., modifying the isopentyl or methylthio groups). Compare in vitro assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions. Computational docking (e.g., AutoDock Vina) identifies binding interactions with targets like kinases, as seen in p38α MAPK inhibitors . Discrepancies may arise from assay sensitivity or stereochemical purity.

Q. What crystallographic refinement strategies address challenges in resolving the compound’s disordered regions?

  • Methodological Answer : Use SHELX programs (SHELXL/SHELXS) for high-resolution refinement. For disordered isopentyl groups, apply PART and SUMP instructions to model alternative conformers . Analyze residual density maps (e.g., Fo-Fc) and refine anisotropic displacement parameters. Validation tools like PLATON ensure geometric accuracy .

Q. How can researchers design analogs to improve metabolic stability without compromising activity?

  • Methodological Answer : Replace labile groups (e.g., ester moieties) with bioisosteres (e.g., amides, carbamates). Introduce steric hindrance near metabolic hotspots (e.g., methylthio group oxidation). Computational ADMET predictors (e.g., SwissADME) guide modifications. Structural analogs with tert-butyl or trifluoromethyl groups show enhanced stability in pyridopyrimidine derivatives .

Q. What experimental and computational methods validate the compound’s interaction with biological targets?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity. For kinase targets, use enzymatic assays (e.g., ADP-Glo™). Molecular dynamics simulations (e.g., GROMACS) model binding stability. Cross-reference with SAR data from structurally related compounds, such as pyrido[4,3-d]pyrimidines showing antibacterial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.